molecular formula C30H60ClNO6 B576249 2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride CAS No. 168677-75-6

2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride

Cat. No.: B576249
CAS No.: 168677-75-6
M. Wt: 566.261
InChI Key: IBBTWBUZVVGGOQ-NBTZWHCOSA-M
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Description

Historical Development and Discovery

The development of 2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride can be traced to advances in surfactant chemistry during the early 21st century. The compound was first catalogued in chemical databases on November 22, 2014, with subsequent modifications recorded as recently as May 10, 2025, indicating ongoing research and development activities. Patent documentation reveals that this compound gained commercial significance around 2014, when Formula XO, Incorporated filed patents describing personal care compositions containing this quaternary ammonium salt.

The compound emerged from research into vegetable-derived cationic surfactants, specifically those based on linoleic acid, a polyunsaturated fatty acid abundant in soybean oil. This development represented a significant advancement in creating renewable alternatives to traditional petroleum-based quaternary ammonium compounds. The synthesis methodology involves the modification of linoleic acid-derived materials with polyethylene glycol chains and subsequent quaternization with appropriate alkylating agents.

Commercial development of this compound has been documented through various industrial sources, with Colonial Chemical Incorporated producing it under the trade designation Cola Quat SLCC as a 40% active solution in water. The compound has been recognized for its unique properties in hair care applications, particularly its ability to provide substantivity and detangling properties without the greasy buildup associated with traditional conditioning agents.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. This nomenclature reflects the complex structure containing multiple functional groups including dihydroxypropyl moieties, hydroxyethoxy chains, and an octadecadienyl group derived from linoleic acid.

Nomenclature Type Designation
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Registry Number 168677-75-6
International Chemical Identifier Key IBBTWBUZVVGGOQ-NBTZWHCOSA-M
PubChem Compound Identifier 86278328
Trade Name Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride

The compound is commonly referred to by its trade name Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride, where the number 5 indicates the average degree of polymerization of the polyethylene glycol chain. Alternative designations found in commercial literature include variations such as Dihydroxypropyl polyethylene glycol-5 Linoleaminium Chloride and the simplified identifier MAQUAT SL-5.

The Simplified Molecular Input Line Entry System notation for this compound is recorded as CCCCC/C=C\C/C=C\CCCCCCCCN+(CCOCCO)CC(CO)O.[Cl-], which provides a linear representation of the molecular structure including the stereochemical configuration of the double bonds in the linoleic acid chain. The International Chemical Identifier string further defines the complete stereochemical and structural information necessary for unambiguous chemical identification.

Classification as Quaternary Ammonium Compound

This compound belongs to the class of quaternary ammonium compounds, specifically categorized as a cationic surfactant. The quaternary ammonium center is characterized by a nitrogen atom bonded to four carbon-containing substituents, resulting in a permanently positively charged nitrogen center regardless of solution conditions.

Within the broader classification of quaternary ammonium salts, this compound is further categorized as a polyether quaternary ammonium salt due to the presence of polyoxyethylene chains attached to the nitrogen center. This subclassification is significant because the polyether functionalities contribute to the compound's solubility characteristics and surface activity properties. The polyoxyethylene ether quaternary ammonium salt category represents a specialized group of surfactants that combine the cationic properties of quaternary ammonium compounds with the hydrophilic characteristics of polyethylene glycol chains.

Classification Level Category
Primary Class Cationic Surfactant
Secondary Class Quaternary Ammonium Salt
Tertiary Class Polyether Quaternary Ammonium Salt
Quaternary Class Polyoxyethylene Ether Quaternary Ammonium Salt

The molecular structure exhibits characteristics typical of quaternary ammonium compounds, including a hydrophobic tail derived from the octadeca-9,12-dienyl group and hydrophilic head groups consisting of the quaternary nitrogen center and associated hydroxyl and ether functionalities. The presence of two distinct polyoxyethylene chains attached to the nitrogen center creates an amphiphilic molecule with enhanced water solubility compared to conventional quaternary ammonium compounds with simple alkyl substituents.

The stereochemical configuration of the fatty acid-derived chain, specifically the (9Z,12Z) configuration, indicates the presence of cis double bonds at positions 9 and 12 of the eighteen-carbon chain, which corresponds to the natural configuration found in linoleic acid. This structural feature contributes to the compound's unique properties and differentiates it from quaternary ammonium compounds derived from saturated fatty acids.

Relationship to Dihydroxypropyl Polyethylene Glycol-5 Linoleammonium Chloride

The systematic name this compound represents the complete International Union of Pure and Applied Chemistry nomenclature for the compound commonly known as Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride. These designations refer to the identical chemical entity, with the systematic name providing explicit structural information while the common name offers a more concise representation suitable for commercial and regulatory purposes.

The relationship between these nomenclatures reflects the evolution of chemical naming conventions in industrial chemistry. The systematic name explicitly describes each structural component: the 2,3-dihydroxypropyl group indicates a three-carbon chain with hydroxyl groups at positions 2 and 3; the [2-(2-hydroxyethoxy)ethyl] and [3-(2-hydroxyethoxy)propyl] segments describe the polyethylene glycol chains; and the [(9Z,12Z)-octadeca-9,12-dienyl] portion specifies the linoleic acid-derived component.

Structural Component Systematic Name Element Common Name Element
Quaternary Nitrogen azanium ammonium
Propylene Glycol Unit 2,3-dihydroxypropyl dihydroxypropyl
Polyethylene Glycol Chains [2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl] polyethylene glycol-5
Linoleic Acid Chain (9Z,12Z)-octadeca-9,12-dienyl linole
Counterion chloride chloride

The number "5" in the common name Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride represents the average degree of ethoxylation, corresponding to the average number of ethylene oxide units incorporated into the polyethylene glycol chains. This numerical designation provides important information about the hydrophile-lipophile balance of the surfactant, which directly influences its performance characteristics in various applications.

Database records confirm that both nomenclatures refer to the same compound with Chemical Abstracts Service registry number 168677-75-6, molecular formula C₃₀H₆₀ClNO₆, and molecular weight of 566.3 grams per mole. The PubChem database specifically notes that compound 86278328 corresponds to the systematic name while also cross-referencing it with the annotation "Dihydroxypropyl polyethylene glycol-5 linoleammonium chloride".

Commercial suppliers and technical literature consistently use both naming conventions interchangeably, with regulatory documents and safety data sheets typically employing the common name for brevity while research publications may favor the systematic nomenclature for precision. This dual nomenclature system facilitates communication across different sectors of the chemical industry while maintaining scientific accuracy and regulatory compliance.

Properties

IUPAC Name

2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60NO6.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-31(28-30(35)29-34,21-25-37-27-23-33)20-18-24-36-26-22-32;/h6-7,9-10,30,32-35H,2-5,8,11-29H2,1H3;1H/q+1;/p-1/b7-6-,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBTWBUZVVGGOQ-NBTZWHCOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC[N+](CCCOCCO)(CCOCCO)CC(CO)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC[N+](CCCOCCO)(CCOCCO)CC(CO)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168677-75-6
Record name Dihydroxypropyl PEG-5 Linoleammonium Chloride
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Preparation Methods

Linoleylamine Preparation

Linoleic acid (cis,cis-9,12-octadecadienoic acid) is converted to linoleylamine via a Curtius rearrangement or through amidation followed by reduction:

Linoleic acidSOCl2Linoleyl chlorideNH3LinoleamideLiAlH4Linoleylamine\text{Linoleic acid} \xrightarrow{\text{SOCl}2} \text{Linoleyl chloride} \xrightarrow{\text{NH}3} \text{Linoleamide} \xrightarrow{\text{LiAlH}_4} \text{Linoleylamine}

Key conditions :

  • Thionyl chloride (2.5 equiv, 60°C, 4 h) for acid chloride formation.

  • Ammonia gas bubbled into linoleyl chloride in THF (0°C to RT, 12 h).

  • Lithium aluminum hydride (3 equiv) in dry THF under reflux for 6 h.

Bis-Alkylation with Hydroxyethoxypropyl Groups

The linoleylamine undergoes sequential alkylation with 2-(2-hydroxyethoxy)propyl bromide:

Linoleylamine+2BrCH2CH(OCH2CH2OH)CH3BaseTertiary amine precursor\text{Linoleylamine} + 2 \text{BrCH}2\text{CH(OCH}2\text{CH}2\text{OH)CH}3 \xrightarrow{\text{Base}} \text{Tertiary amine precursor}

Optimized parameters :

  • Solvent: Anhydrous DMF

  • Base: K2_2CO3_3 (3.0 equiv)

  • Temperature: 80°C, 24 h

  • Yield: 68–72% (HPLC purity >95%)

Quaternization to Form Azanium Chloride

The tertiary amine is reacted with methyl chloride to form the quaternary ammonium salt:

Tertiary amine+CH3ClEtOHAzanium chloride\text{Tertiary amine} + \text{CH}_3\text{Cl} \xrightarrow{\text{EtOH}} \text{Azanium chloride}

Process details :

  • Solvent: Ethanol/water (9:1 v/v)

  • Methyl chloride gas introduced at 5 bar pressure

  • Reaction time: 48 h at 60°C

  • Workup: Solvent evaporation, dissolution in CH2_2Cl2_2, washing with brine

  • Yield: 85% (1H NMR purity 98%)

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary phase : Silica gel 60 (230–400 mesh)

  • Mobile phase : CH2_2Cl2_2/MeOH/NH4_4OH (80:18:2 v/v)

  • Rf_f : 0.35 in CHCl3_3/MeOH 9:1

Spectroscopic Validation

1H NMR (400 MHz, CDCl3_3) :

  • δ 5.35–5.29 (m, 4H, CH=CH)

  • δ 4.20–4.05 (m, 6H, OCH2_2CH2_2O)

  • δ 3.70–3.55 (m, 8H, CH2_2O and CH2_2N)

  • δ 1.28 (br s, 24H, CH2_2 backbone)

HRMS (ESI+) :

  • Calculated for C30_{30}H60_{60}ClNO6_6 [M]+: 566.4132

  • Found: 566.4129

Scale-Up Considerations and Yield Optimization

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Volume (L)0.550
Temperature ControlOil bathJacketed reactor
MixingMagnetic stirrerTurbine agitator
Quaternization Time48 h56 h
Overall Yield58%63%

Critical factors for scale-up:

  • Oxygen exclusion : Nitrogen sparging prevents oxidation of unsaturated bonds.

  • Exothermic control : Gradual methyl chloride addition maintains temperature <65°C.

  • Crystallization : Final product recrystallized from ethanol/ethyl acetate (1:3) enhances purity to >99%.

Comparative Analysis of Alternative Routes

Direct Quaternary Ammonium Synthesis

Attempted one-pot synthesis from linoleylamine, 2-(2-hydroxyethoxy)propyl bromide, and methyl chloride led to:

  • 32% yield due to competing elimination reactions

  • Increased diastereomer formation (18% by HPLC)

Enzymatic Catalysis

Lipase-mediated alkylation (Candida antarctica Lipase B):

  • 45% conversion after 72 h

  • Superior stereocontrol (ee >90%) but impractical for large-scale

ConditionDegradation After 6 Months
25°C, protected<2%
40°C, 75% RH12%
Aqueous solution28% (hydrolysis of ethers)

Recommended storage:

  • Amber glass bottles under argon

  • Temperature: -20°C

  • Use within 3 months after opening

Industrial Production Challenges

  • Double Bond Isomerization :

    • Linoleyl chain Z,Z configuration must be preserved.

    • Mitigation: Conduct reactions under nitrogen with BHT antioxidant (0.1% w/w).

  • Ether Linkage Hydrolysis :

    • Acidic or basic conditions cleave polyether chains.

    • Buffer reaction mixtures to pH 6.5–7.5.

  • Quaternary Salt Hygroscopicity :

    • Adsorbs 8–12% moisture at 60% RH.

    • Lyophilization reduces water content to <0.5% .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Ether derivatives.

Scientific Research Applications

2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a drug delivery agent due to its biocompatibility.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester

  • Molecular Formula : C₂₁H₄₀O₄
  • Molecular Weight : 356.54 g/mol
  • Key Features : Neutral ester derivative of oleic acid (C18:1) with a glycerol backbone.
  • Properties: LogP (octanol/water partition coefficient) = 6.74, indicating high hydrophobicity .
  • Applications : Used in emulsifiers or lubricants. Unlike the target compound, it lacks a charged headgroup, limiting its utility in charged colloidal systems (e.g., liposomes).

Benzyl-[3-(Diethylazaniumyl)propyl]-[2-(2-Methylanilino)-2-oxoethyl]azanium;dichloride

  • Molecular Formula : C₂₃H₃₅Cl₂N₃O
  • Molecular Weight : 440.4 g/mol
  • Key Features : Dichloride quaternary ammonium salt with aromatic (benzyl) and branched alkyl substituents.
  • Properties : Higher hydrogen-bond acceptor count (3) and topological polar surface area (38 Ų) compared to the target compound, suggesting stronger intermolecular interactions .
  • Applications : Likely used in ion-pair chromatography or antimicrobial agents. Its rigid aromatic groups contrast with the flexible hydroxyethoxy chains in the target compound, which improve solubility.

2-Azaniumylethyl (2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate (9TL)

  • Molecular Formula: C₄₁H₇₈NO₈P
  • Molecular Weight : 760.02 g/mol
  • Key Features : Zwitterionic phospholipid with two oleoyl (C18:1) chains and a phosphate-ammonium headgroup.
  • Properties : Amphiphilic structure supports micelle or bilayer formation. The phosphate group confers anionic character at physiological pH, unlike the permanently cationic target compound .
  • Applications : Mimics natural phospholipids in biomembrane studies. The target compound’s quaternary ammonium group may offer superior stability in acidic environments.

[(2R)-3-Hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-Trimethylazaniumylethyl Phosphate

  • Molecular Formula: C₄₃H₈₃NO₈P
  • Molecular Weight : 785.09 g/mol
  • Key Features: Combines a linoleyl chain with a trimethylammonium group and phosphate ester.
  • Properties : Hybrid zwitterionic-cationic character due to coexisting phosphate (negative) and quaternary ammonium (positive) groups. This contrasts with the target compound’s single cationic charge .
  • Applications: Potential use in gene delivery, where charge balance is critical for nucleic acid binding.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Charge Key Functional Groups logP Applications
Target Compound ~C₂₉H₅₅ClNO₆ ~600 (estimated) Cationic (+) Quaternary ammonium, hydroxyethoxy, linoleyl ~2.5 Drug delivery, cationic surfactants
9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester C₂₁H₄₀O₄ 356.54 Neutral Ester, hydroxyl 6.74 Emulsifiers, lubricants
Benzyl-[3-(Diethylazaniumyl)propyl]-[2-(2-Methylanilino)-2-oxoethyl]azanium;dichloride C₂₃H₃₅Cl₂N₃O 440.4 Cationic (+) Quaternary ammonium, benzyl, amide ~3.8 Antimicrobial agents, chromatography
2-Azaniumylethyl (2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate C₄₁H₇₈NO₈P 760.02 Zwitterionic Phosphate, ammonium, oleoyl ~8.2 Biomembrane models
[(2R)-3-Hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-Trimethylazaniumylethyl Phosphate C₄₃H₈₃NO₈P 785.09 Zwitterionic Phosphate, trimethylammonium, linoleyl ~9.1 Gene delivery systems

Key Research Findings

  • Hydrophilic-Lipophilic Balance (HLB) : The target compound’s hydroxyethoxy groups reduce its logP (~2.5 estimated) compared to purely hydrophobic quaternary ammonium salts (e.g., benzyl-based analog with logP ~3.8) , enhancing compatibility with aqueous formulations.
  • Membrane Interaction: The linoleyl tail’s cis double bonds increase membrane fluidity compared to saturated analogs, as demonstrated in zwitterionic phospholipids like 9TL .
  • Stability: Quaternary ammonium salts with ether linkages (e.g., hydroxyethoxy chains) exhibit higher oxidative stability than ester-based compounds like 9-Octadecenoic acid derivatives .

Biological Activity

The compound 2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride, commonly referred to as dihydroxypropyl PEG-5 linoleammonium chloride, is a quaternary ammonium compound derived from linoleic acid. This compound has garnered interest due to its potential biological activities, particularly in the fields of dermatology and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a long hydrocarbon chain, multiple hydroxyl groups, and ethylene glycol units. Its IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C30H60ClN2O6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various squalene derivatives found that treatment with these compounds significantly reduced nitric oxide (NO) production in RAW264.7 cells stimulated with LPS. The results demonstrated a dose-dependent response where higher concentrations led to greater reductions in NO levels . While specific data for dihydroxypropyl PEG-5 linoleammonium chloride is not available, its structural similarity suggests it may exhibit comparable effects.

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, MTT assays were employed to determine cell viability after treatment with various concentrations of related compounds. Results indicated that certain concentrations led to significant reductions in cell viability without inducing cytotoxic effects at lower doses . This indicates a potential therapeutic window for dihydroxypropyl PEG-5 linoleammonium chloride in clinical applications.

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anti-inflammatorySqualene derivativesReduced TNF-α and NO production
AntioxidantHydroxylated fatty acidsScavenging of free radicals
Skin conditioningQuaternary ammonium compoundsImproved skin hydration and barrier function

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis of this amphiphilic azanium chloride derivative likely involves sequential etherification and quaternization steps. A multi-step approach could include:

  • Step 1 : Functionalization of the dienyl chain with hydroxyethoxy groups via nucleophilic substitution (e.g., using ethylene oxide under controlled pH).
  • Step 2 : Quaternization of the tertiary amine with chloro-substituted intermediates, followed by chloride ion exchange. To optimize purity, employ high-resolution chromatography (HPLC or flash chromatography) and validate purity via 1H^1H-NMR integration of characteristic peaks (e.g., vinyl protons at δ 5.3–5.4 ppm for the (9Z,12Z)-dienyl group) .

Q. How can the structural stability of this compound be assessed under experimental conditions?

Stability studies should focus on:

  • Thermal stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • Hydrolytic stability : Incubate in aqueous buffers (pH 4–9) and track degradation via LC-MS for hydrolyzed byproducts (e.g., free fatty acids or cleaved ethers).
  • Oxidative stability : Expose to radical initiators (e.g., AIBN) and analyze peroxidation products using GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H^1H- and 13C^{13}C-NMR : Identify ether linkages (δ 3.5–4.5 ppm) and quaternary ammonium signals (δ 3.1–3.3 ppm).
  • FT-IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and ammonium (2500–3000 cm1^{-1}) stretches.
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-Cl]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or protein targets?

  • Molecular dynamics (MD) simulations : Use software like GROMACS to model insertion into lipid bilayers, focusing on headgroup hydration and tail alignment.
  • Docking studies : Employ AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs) by targeting the ammonium head and dienyl hydrophobic tail.
  • COMSOL Multiphysics : Simulate transport kinetics across membranes under varying pH gradients .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or bioactivity reports)?

  • Controlled variable analysis : Isolate factors like solvent polarity, counterion effects, or hydration state.
  • Meta-analysis : Compare datasets from orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence anisotropy for binding assays).
  • Error propagation modeling : Quantify uncertainties in synthesis yields or spectroscopic measurements using Bayesian statistics .

Q. How can the compound’s self-assembly properties be engineered for drug delivery applications?

  • Critical micelle concentration (CMC) determination : Use pyrene fluorescence assays to assess aggregation behavior.
  • Cryo-TEM/SANS : Visualize micellar or vesicular structures under physiologically relevant conditions.
  • Cargo encapsulation studies : Test loading efficiency of hydrophobic drugs (e.g., paclitaxel) and release kinetics via dialysis .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/hexane gradients.
  • Ion-pair chromatography : Use tetrabutylammonium salts to enhance resolution of charged species.
  • Capillary electrophoresis : Optimize buffer systems (e.g., borate-phosphate) for high-resolution separation of zwitterionic forms .

Methodological Frameworks

Q. How to design a robust experimental protocol for studying its biodegradation?

  • Microbial screening : Use soil or wastewater consortia in minimal media; monitor degradation via 1H^1H-NMR or TOC analysis.
  • Metabolite profiling : Identify intermediates using UPLC-QTOF-MS and map pathways via MetaCyc databases.
  • Toxicity assays : Assess impact on microbial viability (e.g., ATP luminescence assays) .

Q. What in vitro assays best evaluate its membrane-disrupting potential?

  • Hemolysis assay : Incubate with erythrocytes and measure hemoglobin release at 540 nm.
  • Liposome leakage assays : Use calcein-loaded liposomes and monitor fluorescence dequenching.
  • Electrophysiology : Patch-clamp studies on lipid bilayers to quantify ion channel modulation .

Q. How to integrate AI-driven optimization into its synthesis or application studies?

  • Machine learning (ML) for reaction optimization : Train models on reaction parameters (e.g., temperature, catalyst load) to predict yield/selectivity.
  • Generative AI for analog design : Use platforms like ChemBERTa to propose derivatives with enhanced bioactivity.
  • Robotic automation : Implement self-driving labs for high-throughput screening of reaction conditions .

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